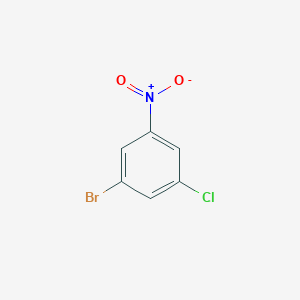
1-Bromo-3-chloro-5-nitrobenzene
Cat. No. B1289393
Key on ui cas rn:
219817-43-3
M. Wt: 236.45 g/mol
InChI Key: CVXDZAQINLBEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785468B2
Procedure details


1-bromo-3-chloro-5-nitrobenzene (4.27 g, 18.0 mmol) was dissolved in acetic acid (24.1 mL μl, 18.0 mmol) then zinc dust (11.82 g, 180 mmol) was added. After 4 h the reaction was filtered and concentrated to afford 3-bromo-5-chlorobenzenamine (3.7 g, 99% yield).



Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Cl:11])[CH:3]=1>C(O)(=O)C.[Zn]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:11])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.27 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
11.82 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 4 h the reaction was filtered
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)Cl)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
